molecular formula C17H13ClN2O2 B2374826 methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 318238-06-1

methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B2374826
CAS No.: 318238-06-1
M. Wt: 312.75
InChI Key: GJDZDAKNWSTVBE-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl and phenyl group, along with the ester functionality, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-17(21)15-11-16(12-7-9-13(18)10-8-12)20(19-15)14-5-3-2-4-6-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDZDAKNWSTVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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